molecular formula C23H27N3O4S2 B3415083 2-(dimethylamino)-1,3-benzothiazol-6-yl 4-[cyclohexyl(methyl)sulfamoyl]benzoate CAS No. 953197-21-2

2-(dimethylamino)-1,3-benzothiazol-6-yl 4-[cyclohexyl(methyl)sulfamoyl]benzoate

Cat. No.: B3415083
CAS No.: 953197-21-2
M. Wt: 473.6 g/mol
InChI Key: IPQFGZPBKRXYRT-UHFFFAOYSA-N
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Description

2-(dimethylamino)-1,3-benzothiazol-6-yl 4-[cyclohexyl(methyl)sulfamoyl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole ring, a dimethylamino group, and a sulfamoyl benzoate moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-1,3-benzothiazol-6-yl 4-[cyclohexyl(methyl)sulfamoyl]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the dimethylamino group and the sulfamoyl benzoate moiety. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-1,3-benzothiazol-6-yl 4-[cyclohexyl(methyl)sulfamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzothiazole derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-(dimethylamino)-1,3-benzothiazol-6-yl 4-[cyclohexyl(methyl)sulfamoyl]benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may serve as a probe or marker in biological studies due to its unique chemical properties.

    Industry: Used in the production of advanced materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-1,3-benzothiazol-6-yl 4-[cyclohexyl(methyl)sulfamoyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)-1,3-benzothiazol-6-yl benzoate
  • 4-(dimethylamino)-1,3-benzothiazol-6-yl benzoate
  • 2-(dimethylamino)-1,3-benzothiazol-6-yl 4-(methylsulfamoyl)benzoate

Uniqueness

2-(dimethylamino)-1,3-benzothiazol-6-yl 4-[cyclohexyl(methyl)sulfamoyl]benzoate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific scientific and industrial applications where other similar compounds may not be as effective.

Properties

IUPAC Name

[2-(dimethylamino)-1,3-benzothiazol-6-yl] 4-[cyclohexyl(methyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-25(2)23-24-20-14-11-18(15-21(20)31-23)30-22(27)16-9-12-19(13-10-16)32(28,29)26(3)17-7-5-4-6-8-17/h9-15,17H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQFGZPBKRXYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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